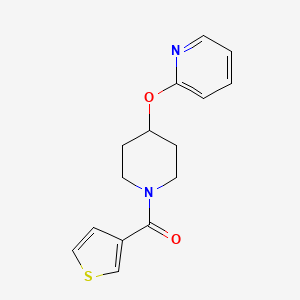
(4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone, also known as PPTM, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. PPTM is a small molecule that has been shown to have promising activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A study by Feng (2011) described the synthesis of novel pyridine derivatives using a three-component reaction, highlighting the importance of such compounds in chemical synthesis and potential applications in drug development Wu Feng, 2011.
Structural Analysis
Rajni Swamy et al. (2013) investigated isomorphous structures related to pyridine analogs, focusing on their extensive disorder and the implications for detecting isomorphism in data-mining procedures. This research contributes to the understanding of molecular structures and their characterization V. Rajni Swamy et al., 2013.
Biological Activity and Selective Receptor Modulation
A study by Palkowitz et al. (1997) discovered a novel selective estrogen receptor modulator with increased potency compared to existing compounds, showcasing the therapeutic potential of pyridine derivatives in hormone-related conditions A. Palkowitz et al., 1997.
Antimicrobial Activity
Kumar et al. (2012) synthesized and evaluated the antimicrobial activity of pyridine-containing compounds, finding some with activity comparable to standard drugs. This indicates the potential use of such compounds in developing new antimicrobial agents Satyender Kumar et al., 2012.
Optical and Nonlinear Optical Properties
Li et al. (2012) synthesized thienyl-substituted pyridinium salts and investigated their nonlinear optical properties, revealing potential applications in optical technologies and materials science Liang Li et al., 2012.
Wirkmechanismus
Target of Action
The primary target of the compound (4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone is the enzyme 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol .
Mode of Action
This compound interacts with 11 β-HSD1, inhibiting its activity . This inhibition prevents the conversion of cortisone to cortisol, thereby reducing the levels of active cortisol in the body .
Biochemical Pathways
The inhibition of 11 β-HSD1 by this compound affects the glucocorticoid pathway . Cortisol, a glucocorticoid, plays a key role in various physiological processes, including immune response and metabolism. By reducing cortisol levels, the compound can potentially influence these processes .
Pharmacokinetics
The compound’s effectiveness against 11 β-hsd1 suggests it has sufficient bioavailability to reach its target .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of 11 β-HSD1, leading to reduced cortisol levels . This can result in cellular effects such as altered immune response and metabolic processes, given the role of cortisol in these areas .
Eigenschaften
IUPAC Name |
(4-pyridin-2-yloxypiperidin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(12-6-10-20-11-12)17-8-4-13(5-9-17)19-14-3-1-2-7-16-14/h1-3,6-7,10-11,13H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWPLBJEFOUAKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N~5~-benzyl-4-methyl-2-(2-oxo-2-{[4-(trifluoromethyl)benzyl]amino}ethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2702483.png)

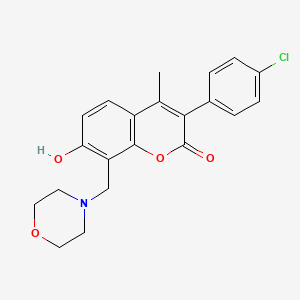
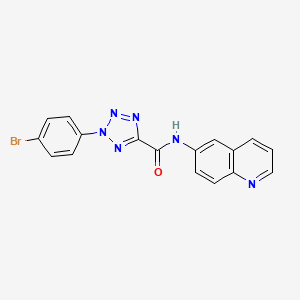
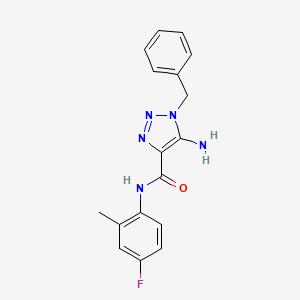
![N-{4-[5-(furan-2-yl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2702492.png)
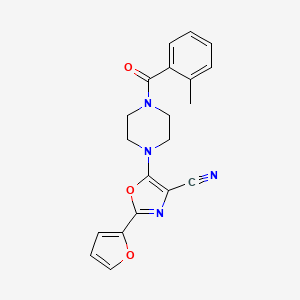
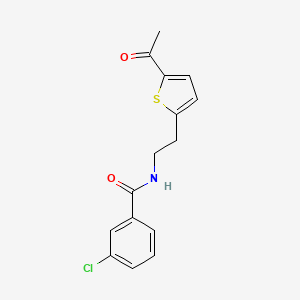
![2-(methoxymethyl)-1-(2-methylbutyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2702498.png)
![N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2702499.png)
![ethyl 2-({[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
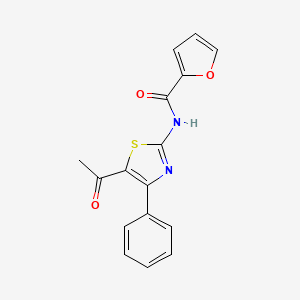
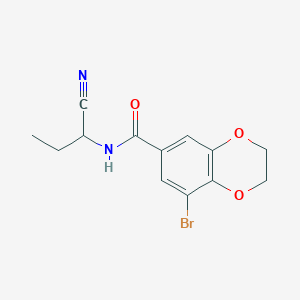
![4-[6-[(3-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2702505.png)
